![molecular formula C20H23N3O5 B10812221 1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL](/img/structure/B10812221.png)
1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL
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Description
1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL is a member of the piperazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C19H23N3O4
- SMILES : C1CN(CCN1CC(COC2=CC=C(C=C2)N+[O-])O)C3=CC=CC=C3
- InChIKey : YUCVJMDCNFAFMN-UHFFFAOYSA-N
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 358.17613 | 182.9 |
[M+Na]+ | 380.15807 | 195.7 |
[M+NH4]+ | 375.20267 | 189.1 |
[M+K]+ | 396.13201 | 191.7 |
[M-H]- | 356.16157 | 188.2 |
This compound exhibits multiple biological activities, primarily through its interaction with various biological targets:
- Inhibition of MicroRNA : Research has indicated that compounds structurally related to this compound can inhibit microRNA-21, an oncogenic microRNA implicated in cancer progression. This inhibition leads to enhanced apoptosis and reduced cell proliferation in cancer cell lines such as HeLa and U-87 MG .
- Antioxidant Properties : The presence of the nitrophenoxy group suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Case Study: Cancer Therapeutics
A study focused on structurally similar compounds explored their efficacy as miR-21 inhibitors. Compound 1j , a derivative, demonstrated significant inhibition of miR-21 expression in a concentration-dependent manner. This was validated through various assays including Western blotting and flow cytometry, confirming its role in promoting apoptosis and inhibiting tumor growth .
Comparative Analysis with Related Compounds
To further understand the biological activity of This compound , a comparative analysis was conducted with related compounds:
Compound Name | Activity Type | Efficacy |
---|---|---|
4-benzoylamino-N-(prop-2-yn-1-yl)benzamide | miR-21 Inhibition | High |
1j (related compound) | Apoptosis Induction | Significant |
Other piperazine derivatives | Antioxidant and Anticancer Activities | Variable |
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H23N3O5/c24-18(15-28-19-8-6-17(7-9-19)23(26)27)14-21-10-12-22(13-11-21)20(25)16-4-2-1-3-5-16/h1-9,18,24H,10-15H2 |
InChI Key |
CKVJRYAOCAWFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.